ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate

Description

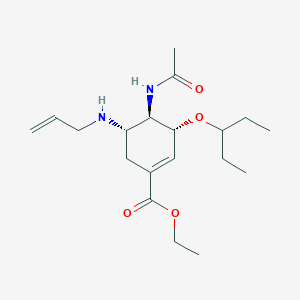

Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a structurally complex cyclohexene derivative with defined stereochemistry. It features:

- 4-Acetamido group: A common moiety in neuraminidase inhibitors like oseltamivir.

- 3-Pentan-3-yloxy group: A branched alkoxy chain influencing lipophilicity and binding interactions.

- Ethyl ester: Enhances membrane permeability compared to carboxylic acid forms .

This compound is identified as Oseltamivir Impurity 72 (C₂₂H₃₆N₂O₄, MW 392.54) in pharmaceutical quality control, arising during oseltamivir synthesis . Its stereochemical precision (3R,4R,5S) is critical, as deviations (e.g., 3S,4S,5R in ) render derivatives inactive against influenza neuraminidase .

Properties

IUPAC Name |

ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-(prop-2-enylamino)cyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O4/c1-6-10-20-16-11-14(19(23)24-9-4)12-17(18(16)21-13(5)22)25-15(7-2)8-3/h6,12,15-18,20H,1,7-11H2,2-5H3,(H,21,22)/t16-,17+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYJVAVBLBKVLR-RCCFBDPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC=C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC=C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of various substituents. The synthetic route may include:

Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Acetamido Group: This step involves the acylation of an amine group on the cyclohexene ring using acetic anhydride.

Introduction of the Allylamino Group: This can be done through a nucleophilic substitution reaction where an allylamine is introduced to the cyclohexene ring.

Introduction of the Pentan-3-yloxy Group: This step involves the etherification of the cyclohexene ring using pentan-3-ol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace existing substituents with new ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C19H32N2O4 and a molecular weight of 352.46 g/mol. Its structure features a cyclohexene ring with multiple functional groups that contribute to its biological activity. The stereochemistry denoted by (3R,4R,5S) indicates specific spatial arrangements of the atoms in the molecule, which are crucial for its interactions with biological targets.

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exhibit promising anticancer properties. Research suggests that the allylamino group may enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthetic Routes

The synthesis of this compound involves several steps:

-

Starting Materials :

- The synthesis typically begins with commercially available cyclohexene derivatives.

-

Functionalization :

- Key functional groups such as acetamido and allylamino are introduced through nucleophilic substitution reactions.

-

Purification :

- The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level for biological testing.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting strong antibacterial properties .

Mechanism of Action

The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Modifications at the 5-Position

Key Observations :

Modifications at the 4-Position

Key Observations :

- The target compound’s non-fluorinated acetamido group may result in faster metabolic clearance compared to fluorinated analogues.

Carboxylic Acid vs. Ester Derivatives

Key Observations :

- Ethyl esters (e.g., target compound) are more lipophilic, favoring oral absorption, while carboxylic acids () are polar and likely require ester prodrug strategies for bioavailability.

Stereochemical and Isomeric Comparisons

Key Observations :

- The (3R,4R,5S) configuration is essential for antiviral activity, as seen in oseltamivir and its active derivatives.

- Isomeric deviations (e.g., ) result in loss of activity or utility as synthetic intermediates.

Biological Activity

Ethyl (3R,4R,5S)-4-acetamido-5-(allylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate, a compound with the CAS number 312904-18-0, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 352.46 g/mol. Its structure features a cyclohexene core with functional groups that suggest potential interactions with biological targets.

This compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The acetamido and allylamino groups may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound could potentially bind to various receptors in the body, influencing signaling pathways related to inflammation and immune response.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antiviral Properties : Similar compounds have been noted for their role as intermediates in the synthesis of antiviral agents like oseltamivir phosphate. The structural similarities suggest potential antiviral activity against influenza viruses .

- Antitumor Activity : Preliminary studies have shown that derivatives of cyclohexene compounds can inhibit tumor growth in various cancer cell lines. The specific activity of this compound remains to be fully elucidated but warrants further investigation .

Study 1: Antiviral Efficacy

A study investigated the antiviral properties of compounds related to this compound. The results indicated significant inhibition of viral replication in vitro, suggesting that this compound could serve as a scaffold for developing antiviral drugs .

Study 2: Antitumor Activity

In another research effort, derivatives were tested against human cancer cell lines. Results demonstrated that certain modifications to the cyclohexene structure enhanced cytotoxicity against breast and lung cancer cells. The findings imply that this compound may have similar or enhanced effects .

Comparative Biological Activities

Q & A

Basic Research Questions

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogous cyclohexene derivatives in ).

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to determine spatial arrangements of substituents.

- Optical rotation : Compare experimental values with literature data for chiral cyclohexene carboxylates ( ).

- Data Table :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHNO | Derived from (azido analog) |

| CAS Number | 204255-06-1 (azido analog) | |

| Chiral Centers | 3 (R,R,S configuration) |

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

- Methodology :

- Cycloaddition reactions : Adapt methods from , where allyl groups are introduced via [4+2] cycloaddition of dienes with activated carboxylates.

- Allylamino incorporation : Use palladium-catalyzed coupling (e.g., Heck reaction) or nucleophilic substitution under inert conditions.

- Optimization : Screen solvents (e.g., THF, DMF), catalysts (e.g., Pd(PPh)), and temperatures (40–80°C) to maximize yield and minimize byproducts.

Advanced Research Questions

Q. How does the allylamino group influence reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Electronic effects : Perform DFT calculations to assess electron density distribution (e.g., HOMO/LUMO analysis) ().

- Experimental validation : Compare reaction rates with analogs lacking the allylamino group (e.g., azido or hydroxyl derivatives in ).

- Key Finding : The allylamino group’s electron-donating nature may enhance nucleophilic attack at the cyclohexene double bond.

Q. What strategies resolve isomeric impurities in synthesized batches?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients (90:10 to 70:30) ( ).

- LC-MS/MS : Detect and quantify impurities via MRM transitions (e.g., m/z 338 → 123 for azido analog in ).

- Data Contradiction : Isomeric byproducts (e.g., R,S,S vs. R,R,S) may arise from incomplete stereochemical control during allylamino introduction.

Q. How can discrepancies in pharmacological data between salt forms be addressed?

- Methodology :

- Comparative assays : Test free base ( ) vs. phosphate salt () in solubility, stability, and receptor-binding assays.

- pH-dependent studies : Measure ionization states (pKa) and correlate with bioactivity (e.g., enzyme inhibition).

Safety and Handling in Experimental Design

Q. What precautions mitigate risks during synthesis and handling?

- Methodology :

- Ventilation : Use fume hoods for reactions involving volatile solvents ( : P210).

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles ( : P201, P202).

- Storage : Keep at –20°C under nitrogen to prevent oxidation ().

Computational and Mechanistic Studies

Q. How can molecular docking predict interactions with biological targets?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.